Cas no 145947-99-5 (4-Ethoxypyrimidine-2-carbonitrile)
4-Ethoxypyrimidine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Pyrimidinecarbonitrile,4-ethoxy-
- 2-Pyrimidinecarbonitrile, 4-ethoxy- (9CI)
- QROIVAGPJLTYEV-UHFFFAOYSA-N
- SCHEMBL8564879
- AKOS027398180
- 2-cyano-4-ethoxypyrimidine
- 145947-99-5
- 4-ethoxypyrimidine-2-carbonitrile
- 4-Ethoxypyrimidine-2-carbonitrile
-
- Inchi: 1S/C7H7N3O/c1-2-11-7-3-4-9-6(5-8)10-7/h3-4H,2H2,1H3
- InChI Key: QROIVAGPJLTYEV-UHFFFAOYSA-N
- SMILES: O(C1C=CN=C(C#N)N=1)CC
Computed Properties
- Exact Mass: 149.05901
- Monoisotopic Mass: 149.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 58.8Ų
Experimental Properties
- PSA: 58.8
4-Ethoxypyrimidine-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E254086-100mg |
4-Ethoxypyrimidine-2-carbonitrile |
145947-99-5 | 100mg |
$ 160.00 | 2022-06-05 | ||
| TRC | E254086-500mg |
4-Ethoxypyrimidine-2-carbonitrile |
145947-99-5 | 500mg |
$ 590.00 | 2022-06-05 | ||
| TRC | E254086-1g |
4-Ethoxypyrimidine-2-carbonitrile |
145947-99-5 | 1g |
$ 910.00 | 2022-06-05 |
4-Ethoxypyrimidine-2-carbonitrile Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 4-Ethoxypyrimidine-2-carbonitrile
Professional Introduction to 4-Ethoxypyrimidine-2-carbonitrile (CAS No. 145947-99-5)
4-Ethoxypyrimidine-2-carbonitrile, chemically designated as 4-Ethoxypyrimidine-2-carbonitrile, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic organic compound, identified by its unique Chemical Abstracts Service (CAS) number 145947-99-5, has garnered considerable attention due to its versatile structural framework and potential applications in drug discovery. The presence of both an ethoxy group and a cyano substituent on the pyrimidine ring imparts distinct reactivity, making it a valuable intermediate in synthetic chemistry.
The compound's molecular structure, featuring a six-membered aromatic ring with nitrogen atoms at positions 1 and 3, combined with the electron-withdrawing nature of the cyano group at position 2, facilitates various chemical transformations. These include nucleophilic substitution reactions, metal-catalyzed cross-coupling processes, and cyclization reactions, which are pivotal in constructing more complex molecules. The ethoxy group at position 4 introduces additional functionalization possibilities, enabling the synthesis of derivatives with tailored biological activities.
In recent years, 4-Ethoxypyrimidine-2-carbonitrile has been extensively studied for its role in developing novel therapeutic agents. Pyrimidine derivatives are well-documented for their pharmacological significance, particularly in the treatment of infectious diseases, cancer, and inflammatory disorders. The cyano group in this compound serves as a handle for further functionalization, allowing chemists to explore modifications that enhance binding affinity to biological targets. For instance, studies have demonstrated its utility in generating kinase inhibitors and antiviral compounds.
One of the most compelling aspects of 4-Ethoxypyrimidine-2-carbonitrile is its application in medicinal chemistry. Researchers have leveraged its scaffold to design molecules that exhibit inhibitory effects on enzymes and receptors implicated in various diseases. Notably, modifications at the ethoxy-substituted position have been shown to modulate pharmacokinetic properties, improving drug bioavailability and reducing toxicity. These findings underscore the importance of this compound as a building block in rational drug design.
The agrochemical sector has also recognized the potential of 4-Ethoxypyrimidine-2-carbonitrile. Its structural features make it a precursor for synthesizing herbicides and pesticides with enhanced efficacy and environmental safety. By incorporating this compound into novel formulations, scientists aim to develop agrochemicals that target specific pathways in weeds or pests while minimizing harm to non-target organisms. Such innovations are critical in addressing the growing challenges of agricultural productivity and sustainability.
Advances in computational chemistry have further propelled the study of 4-Ethoxypyrimidine-2-carbonitrile. Molecular modeling techniques enable researchers to predict the behavior of this compound in complex reaction systems, aiding in the optimization of synthetic routes. Additionally, high-throughput screening methods facilitate rapid identification of derivatives with promising biological activity. These computational tools have accelerated the discovery process, making it possible to explore a vast chemical space efficiently.
The synthesis of 4-Ethoxypyrimidine-2-carbonitrile itself presents an intriguing challenge due to its reactive nature. Multiple synthetic pathways have been reported, each offering distinct advantages depending on scalability and purity requirements. Common approaches involve condensation reactions between ethyl cyanoacetate and urea derivatives under controlled conditions. Alternatively, palladium-catalyzed coupling reactions have been employed to introduce the ethoxy group with high selectivity. These methodologies highlight the compound's adaptability to various synthetic strategies.
In conclusion,4-Ethoxypyrimidine-2-carbonitrile (CAS No. 145947-99-5) represents a cornerstone in modern chemical synthesis and drug development. Its unique structural attributes enable diverse applications across pharmaceuticals and agrochemicals, driven by ongoing research efforts aimed at unlocking its full potential. As scientific understanding evolves, new methodologies and applications for this compound are likely to emerge, reinforcing its significance in advancing chemical innovation.
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